molecular formula C10H16Br2 B6616257 1,4-bis(bromomethyl)bicyclo[2.2.2]octane CAS No. 34131-01-6

1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Cat. No. B6616257
CAS RN: 34131-01-6
M. Wt: 296.04 g/mol
InChI Key: UOOKHDGJGDNVTM-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane, also known as 1,4-dibromomethyl-2,3-dihydro-1H-benz[e]indene, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. The compound has been used in organic synthesis, as a reagent in organic reactions, and as a catalyst in various chemical reactions. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Self-Assembled Monolayers on Gold Surfaces

1,4-bis(bromomethyl)bicyclo[2.2.2]octane is utilized in creating self-assembled monolayers (SAMs) on gold surfaces. These SAMs are permeable to electrolytes and demonstrate varying degrees of inhibition of redox processes at the electrode. Their efficiency is influenced by the structure of the attached species, as evidenced in studies examining the oxidation of bromide and ferrocyanide (Ng, Strutwolf, Garratt, & Williams, 1999).

Synthesis of Dibenzo[a,j]xanthenes

This compound has been used as a catalyst in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, demonstrating its efficacy in organic synthesis processes. The synthesis, performed under solvent-free conditions, yields excellent results (Ghasemnejad-Bosra & Forouzani, 2011).

Synthesis and Conformation of Dioxaspiranes

In the creation of "bridge-spiranes," 1,4-bis(bromomethyl)bicyclo[2.2.2]octane is critical for the condensation process with various diols. This application highlights its role in synthesizing complex organic compounds and understanding their conformations (Jamrozik & Jamrozik, 1986).

Molecular Rotors and Optical Response

The compound plays a role in the construction of molecular rotors, which are components of functional materials. These rotors exhibit unique behaviors like correlated motion and rotational barriers, significantly impacting their electro-optical properties (Lemouchi et al., 2013).

Efficient Oxidant in Organic Synthesis

It's used as an oxidant for converting alcohols into carbonyl compounds. Its stability and reusability, especially under microwave irradiation, make it a valuable tool in organic chemistry (Tajbakhsh & Habibzadeh, 2006).

Halogen Bonding in Molecular Machines

1,4-bis(bromomethyl)bicyclo[2.2.2]octane is essential in exploring halogen-bonding interactions for constructing molecular machines. These interactions facilitate the creation of ultra-fast rotors, crucial for developing advanced materials (Lemouchi, Vogelsberg, et al., 2011).

Photoinduced Energy and Electron Transfer Processes

This compound is integral in synthesizing complexes involved in photoinduced energy and electron transfer processes. Its role in creating these complexes is crucial for understanding and harnessing light-induced reactions (Cola et al., 1993).

properties

IUPAC Name

1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKHDGJGDNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1,4-bis(bromomethyl)bicyclo[2.2.2]octane

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